Ethyl 5-methyl-3-nitromethylheptanoate
Description
Ethyl 5-methyl-3-nitromethylheptanoate is an ester derivative of heptanoic acid, featuring a nitromethyl (-CH₂NO₂) substituent at position 3 and a methyl (-CH₃) group at position 5 on the carbon chain. The ethyl ester group (-COOEt) at the terminal end contributes to its hydrophobicity and reactivity. Nitromethyl groups are electron-withdrawing, which may enhance the compound’s susceptibility to nucleophilic attack or reduction reactions.
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
ethyl 5-methyl-3-(nitromethyl)heptanoate |
InChI |
InChI=1S/C11H21NO4/c1-4-9(3)6-10(8-12(14)15)7-11(13)16-5-2/h9-10H,4-8H2,1-3H3 |
InChI Key |
ICFVELKOEGGBPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC(=O)OCC)C[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-Benzamido-3-Methyleneheptanoate (Compound 33)
Structural Similarities :
- Both compounds share an ethyl heptanoate backbone.
- Substitutents at position 3 (nitromethyl vs. methylene).
Key Differences :
- Functional Groups : Compound 33 has a benzamido (-NHCOPh) group at position 2 and a methylene (-CH₂-) group at position 3, whereas the target compound features a nitromethyl group.
- Synthesis : Compound 33 is synthesized via nickel-catalyzed coupling, while the target compound’s synthesis might involve nitroalkylation or Michael addition (inferred).
Physical Properties :
- Compound 33’s molecular weight is estimated at ~289 g/mol (C₁₇H₂₃NO₃), while the target compound’s formula (C₁₁H₂₁NO₄) suggests a molecular weight of ~243 g/mol.
Ethyl 5-(Dimethylamino)-2-...Pentanoate (Compound 13)
Structural Similarities :
- Both are ethyl esters with branched substituents.
Key Differences :
- Substituents: Compound 13 has a dimethylamino (-NMe₂) group and a complex aryl sulfonamide, contrasting with the nitromethyl and methyl groups in the target compound.
- Polarity: The dimethylamino group in 13 is electron-donating, increasing solubility in polar solvents compared to the nitromethyl group.
5-Ethyl-3-Heptanone
Structural Similarities :
- Both have a seven-carbon chain with substituents at positions 3 and 4.
Key Differences :
- Functional Group: 5-Ethyl-3-heptanone is a ketone, whereas the target compound is an ester with a nitromethyl group.
- Physical Properties :
- Molecular weight: 142.24 g/mol (C₉H₁₈O) for the ketone vs. ~243 g/mol for the target ester.
- Ketones generally exhibit higher boiling points than esters due to stronger dipole interactions.
Comparative Analysis Table
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